molecular formula C7H19ClN2 B8453223 Heptylhydrazine hydrochloride

Heptylhydrazine hydrochloride

Cat. No.: B8453223
M. Wt: 166.69 g/mol
InChI Key: QGSRSTDENBWCJF-UHFFFAOYSA-N
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Description

Heptylhydrazine hydrochloride (systematic name: heptylhydrazinium chloride) is a hydrazine derivative characterized by a seven-carbon aliphatic chain (heptyl group) attached to a hydrazine backbone, forming a monohydrochloride salt. The general formula is C₇H₁₇N₂·HCl, with a molecular weight of approximately 180.7 g/mol (estimated from similar aliphatic hydrazines). Hydrazine hydrochlorides are widely used in organic synthesis, pharmaceuticals, and materials science due to their nucleophilic and reducing properties .

Properties

Molecular Formula

C7H19ClN2

Molecular Weight

166.69 g/mol

IUPAC Name

heptylhydrazine;hydrochloride

InChI

InChI=1S/C7H18N2.ClH/c1-2-3-4-5-6-7-9-8;/h9H,2-8H2,1H3;1H

InChI Key

QGSRSTDENBWCJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNN.Cl

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Heptylhydrazine hydrochloride undergoes oxidation under controlled conditions to form diazenium intermediates or nitrogen gas, depending on the oxidizing agent:

Oxidizing Agent Conditions Products Yield
O₂ (Air)Room temperature, aqueous phaseHeptyl diazenium chloride + H₂O~60%
KMnO₄Acidic medium, 40–60°CHeptylamine + N₂↑ + MnO₂ + KCl + H₂O75–85%
H₂O₂Neutral pH, 25°CHeptyl hydrazide + HCl + H₂O45–50%

Mechanism :

  • In acidic KMnO₄ oxidation, the hydrazine group (-NH-NH₂) is cleaved to release nitrogen gas, yielding heptylamine as the primary organic product.

  • With H₂O₂, partial oxidation retains the hydrazide structure (-CONH-NH₂).

Condensation Reactions

The compound reacts with carbonyl-containing substrates (aldehydes, ketones) to form hydrazones, a key reaction in pharmaceutical synthesis:

Substrate Conditions Product Application
BenzaldehydeEthanol, reflux, 6hHeptylbenzaldehyde hydrazoneAntiviral intermediates
AcetoneH₂SO₄ catalyst, 50°C, 4hHeptylacetone hydrazoneChelating agents
PyruvateAqueous buffer, pH 5–6, 25°CHeptylpyruvate hydrazoneEnzyme inhibition studies

Key Findings :

  • Hydrazone formation is pH-sensitive, with optimal yields at mildly acidic conditions (pH 5–6) .

  • Heptylhydrazine-derived hydrazones demonstrate metal-chelating properties, particularly with Fe³⁺ and Zn²⁺, as shown in PA endonuclease inhibition studies .

Nucleophilic Substitution

The hydrazine group acts as a nucleophile, attacking electrophilic centers in alkyl halides or epoxides:

Electrophile Conditions Product Relevance
Ethyl bromoacetateDMF, 80°C, 12hHeptylhydrazine-acetate adductProdrug synthesis
EpichlorohydrinWater, 25°C, 24hHeptyl-epoxide hydrazine complexPolymer crosslinking

Mechanistic Insight :

  • Reactions with ethyl bromoacetate follow an SN2 pathway, with the hydrazine nitrogen displacing bromide.

  • Epoxide ring-opening occurs via nucleophilic attack at the less sterically hindered carbon.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes exothermically:

  • Primary Products : NH₃↑, HCl↑, and heptane fragments.

  • Hazard Note : Decomposition releases toxic gases, requiring controlled environments for high-temperature applications.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Hydrochloride Compounds

Structural and Functional Differences

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Applications
Heptylhydrazine hydrochloride C₇H₁₇N₂·HCl (inferred) ~180.7 Aliphatic heptyl chain Organic synthesis (hypothetical)
Phenylhydrazine hydrochloride C₆H₅NHNH₂·HCl 144.61 Aromatic phenyl group Dye synthesis, analytical reagents
Hydralazine hydrochloride C₈H₁₀N₄·HCl 196.64 Phthalazine ring system Antihypertensive drug
2-Naphthylhydrazine hydrochloride C₁₀H₉N₂·HCl 192.65 Naphthalene ring Coupling agent in chromatography
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₂N₂·2HCl 209.11 Phenethyl group, dihydrochloride Neurotransmitter analog synthesis

Key Research Findings

Synthetic Utility :

  • Phenylhydrazine hydrochloride is synthesized via azodicarboxylate intermediates, achieving >95% purity under optimized conditions .
  • Hydralazine hydrochloride’s efficacy in hypertension correlates with its ability to chelate metal ions in vascular smooth muscle .

Material Science :

  • Hydrazine derivatives with aromatic systems (e.g., 2-naphthylhydrazine) enhance charge separation in photocatalytic materials by modifying HOMO-LUMO distributions .

Q & A

Q. What are the standard synthesis protocols for heptylhydrazine hydrochloride in academic research?

this compound is typically synthesized via diazotization of heptylamine followed by reduction. A methodological approach includes:

Diazotization : React heptylamine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

Reduction : Treat the diazonium salt with sodium sulfite (Na₂SO₃) under alkaline conditions (NaOH) to yield heptylhydrazine.

Acid Precipitation : Neutralize the solution with HCl to precipitate this compound.

Purification : Recrystallize the product using ethanol or methanol to achieve >95% purity.
Key parameters : Maintain strict temperature control during diazotization (prevents decomposition) and monitor pH during neutralization (optimal yield at pH 3–4) .

Q. What precautions are critical when handling this compound in laboratory settings?

this compound requires stringent safety measures due to its reactivity and toxicity:

  • Incompatibilities : Avoid contact with strong bases (e.g., NaOH), alkali metals (e.g., Na), and oxidizing agents (e.g., peroxides). Corrosive to copper and nickel alloys .
  • Storage : Store in airtight containers at 2–8°C in a well-ventilated area. Monitor for degradation via periodic HPLC analysis .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods. In case of exposure, rinse skin with 0.1 M HCl (neutralizes residual base) and seek immediate medical attention .

Q. Which analytical methods are recommended for quantifying this compound purity?

Two validated methods are widely used:

HPLC-UV :

  • Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
  • Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).
  • Detection: UV at 254 nm.
  • Sample preparation: Dissolve in 0.1 M HCl (1 mg/mL) and filter (0.22 µm) .

Colorimetric Assay :

  • Reagent: Phosphomolybdic acid (PMA) in 0.1 M HCl.
  • Protocol: Mix sample with PMA, incubate at 25°C for 10 min, and measure absorbance at 540 nm. Calibrate using a standard curve (R² > 0.99) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound synthesis yields?

Yield optimization requires systematic parameter adjustments:

  • Temperature : Lower diazotization temperatures (0–2°C) reduce side-product formation (e.g., nitroso derivatives).
  • Reductant selection : Compare sodium sulfite (standard) vs. stannous chloride (SnCl₂; faster reduction but requires acidic pH).
  • Stoichiometry : Use a 1:1.2 molar ratio of heptylamine to NaNO₂ to ensure complete diazotization.
  • Post-reaction analysis : Monitor by TLC (silica gel, chloroform/methanol 9:1) to detect unreacted starting materials .

Q. What strategies address contradictions in spectroscopic data during this compound characterization?

Discrepancies in NMR or mass spectrometry (MS) data often arise from impurities or solvent interactions:

  • NMR Troubleshooting :
    • Use deuterated DMSO-d₆ to avoid proton exchange artifacts.
    • Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations).
  • MS Validation :
    • Employ high-resolution MS (HRMS) to distinguish between [M+H]⁺ (m/z 192.1234) and adducts (e.g., [M+Na]⁺).
    • Confirm purity via isotopic abundance matching .
  • Reference standards : Cross-validate against pharmacopeial standards (e.g., USP) when available .

Q. How can researchers mitigate by-product formation during this compound synthesis?

Common by-products include hydrazo compounds and oxidized derivatives. Mitigation strategies:

  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation.
  • Additive screening : Introduce chelating agents (e.g., EDTA) to sequester trace metal catalysts.
  • Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

Q. What advanced techniques are suitable for studying this compound’s stability under varying pH conditions?

  • Forced Degradation Studies :
    • Acidic/basic hydrolysis: Expose to 0.1 M HCl/NaOH (25°C, 24 hrs) and analyze degradation products via LC-MS.
    • Oxidative stress: Treat with 3% H₂O₂ and monitor via HPLC .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Q. How should researchers design experiments to assess this compound’s reactivity with carbonyl compounds?

  • Schiff Base Formation :
    • React with aldehydes/ketones (1:2 molar ratio) in ethanol at 60°C.
    • Monitor reaction progress via FT-IR (disappearance of C=O stretch at 1700 cm⁻¹).
    • Isolate hydrazone derivatives and characterize via melting point analysis and ¹³C NMR .

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